![molecular formula C16H21N3O5S2 B2503738 (Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-13-1](/img/structure/B2503738.png)
(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a type of organic compound known as a thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is a part of many important biomolecules, such as vitamin B1 (thiamine) and penicillin .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiazoles can generally be synthesized through the reaction of α-haloketones and thioamides . Another common method involves the condensation of α-diketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which consists of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the ethyl, pivaloylimino, and sulfamoyl functional groups would also influence the overall structure and properties of the compound.Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfamoyl and pivaloylimino groups could enhance its solubility in polar solvents .Scientific Research Applications
Antidepressant Effects
The compound has been synthesized and investigated for its potential antidepressant effects . In a forced swimming test, certain derivatives of the compound showed significant antidepressant effects . They displayed a higher percentage decrease in immobility duration than that of fluoxetine .
Anticonvulsant Effects
The compound also exhibits anticonvulsant effects . In the maximal electroshock seizure test, certain derivatives of the compound showed significant anticonvulsant effects . Their protective indices were similar to those of phenobarbital or valproate .
Melanogenesis Inhibition
The compound has been synthesized and examined for its effect on melanogenesis . Certain derivatives of the compound had the strongest inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells . Melanogenesis was notably decreased by treatment with these derivatives .
Treatment of Pigmentation Disorders
The compound may be a novel tyrosinase inhibitor for prevention and treatment of pigmentation disorders . The compound forms strong affinity with tyrosinase by forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .
Potential Use in Cosmetics
Due to its inhibitory effect on melanogenesis, the compound could potentially be used in cosmetics to prevent melanin accumulation in skin and thereby inhibit pigmentation disorders .
Microbial Metabolic Regulation
The compound is part of the structures of secondary metabolites of polar microbes, which show diversity in their molecular–biological mechanisms, including metabolic regulation .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-5-24-13(20)9-19-11-7-6-10(26(17,22)23)8-12(11)25-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONIMIRFGPSINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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